

3-(2,2,2-Trifluoroethoxy)aniline CAS number and structure

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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B172331

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Technical Guide: 3-(2,2,2-Trifluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2,2,2-Trifluoroethoxy)aniline**, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and its role as a valuable building block in the synthesis of novel compounds.

Chemical Identity and Structure

CAS Number: 123207-61-4[1]

Molecular Structure:

The structure of **3-(2,2,2-Trifluoroethoxy)aniline** consists of an aniline ring substituted at the meta-position with a 2,2,2-trifluoroethoxy group.

- Molecular Formula: $C_8H_8F_3NO$ [2]
- IUPAC Name: **3-(2,2,2-trifluoroethoxy)aniline**[1]
- SMILES: C1=CC(=CC(=C1)OCC(F)(F)F)N[2]
- InChI: InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2[1]

- InChIKey: IJIAMVTVXHRYIT-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for **3-(2,2,2-Trifluoroethoxy)aniline** is presented in the tables below. While experimental spectroscopic data is not widely available in peer-reviewed literature, predicted values and data from analogous compounds are provided for reference.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	191.15 g/mol	[1]
Monoisotopic Mass	191.0558 Da	[2]
Physical Form	Solid	[1]
Predicted XlogP	2.0	[2]
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Not available	

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	192.06308
[M+Na] ⁺	214.04502
[M-H] ⁻	190.04852
[M+NH ₄] ⁺	209.08962
[M+K] ⁺	230.01896
Source: PubChem[2]	

Table 3: Safety Information

Parameter	Information	Source
Signal Word	Warning	[1]
Hazard Statements	H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]
Precautionary Statements	P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[1]

Spectroscopic Data (Predicted)

Detailed experimental spectra for **3-(2,2,2-Trifluoroethoxy)aniline** are not readily available. The following tables provide expected spectral characteristics based on the compound's functional groups and data from similar aniline derivatives.

Table 4: Predicted ¹H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H	6.5 - 7.2	Multiplet (m)	The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing trifluoroethoxy group.
-NH ₂	3.5 - 4.5	Broad Singlet (br s)	The chemical shift can vary depending on the solvent and concentration.
-OCH ₂ -	~4.4	Quartet (q)	Coupled to the three fluorine atoms of the CF ₃ group.

Table 5: Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)	Notes
Aromatic C-NH ₂	145 - 150	
Aromatic C-O	155 - 160	
Aromatic C-H	100 - 130	
-OCH ₂ -	60 - 70	Split into a quartet by the three fluorine atoms.
-CF ₃	120 - 130	Split into a quartet by the two adjacent protons.

Table 6: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3350 - 3500	N-H stretching (asymmetric and symmetric)
3000 - 3100	Aromatic C-H stretching
1600 - 1620	N-H bending
1450 - 1580	Aromatic C=C stretching
1200 - 1300	Aryl-O stretching
1100 - 1250	C-F stretching (strong)

Experimental Protocols

While a specific protocol for the synthesis of **3-(2,2,2-Trifluoroethoxy)aniline** is not detailed in the available literature, a general and plausible synthetic route can be derived from established methods for preparing similar fluoroalkoxy aniline derivatives.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of **3-(2,2,2-Trifluoroethoxy)aniline** starting from 3-aminophenol and a trifluoroethylating agent.

Materials:

- 3-Aminophenol
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)
- A suitable base (e.g., Potassium carbonate, Sodium hydride)
- Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
- Deionized water
- Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
- Brine solution

- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-aminophenol in the anhydrous solvent.
- **Deprotonation:** Add the base to the solution and stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the phenolic hydroxyl group.
- **Addition of Trifluoroethylating Agent:** Slowly add the 2,2,2-trifluoroethylating agent to the reaction mixture.
- **Reaction:** Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- **Washing:** Wash the combined organic layers with deionized water and then with a brine solution to remove any remaining inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure **3-(2,2,2-Trifluoroethoxy)aniline**.
- **Characterization:** Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Role in Drug Discovery and Development

The incorporation of trifluoroalkoxy groups, such as the 2,2,2-trifluoroethoxy group, into small molecules is a widely used strategy in modern drug discovery.^[3] These groups can significantly enhance the pharmacological and pharmacokinetic properties of drug candidates.

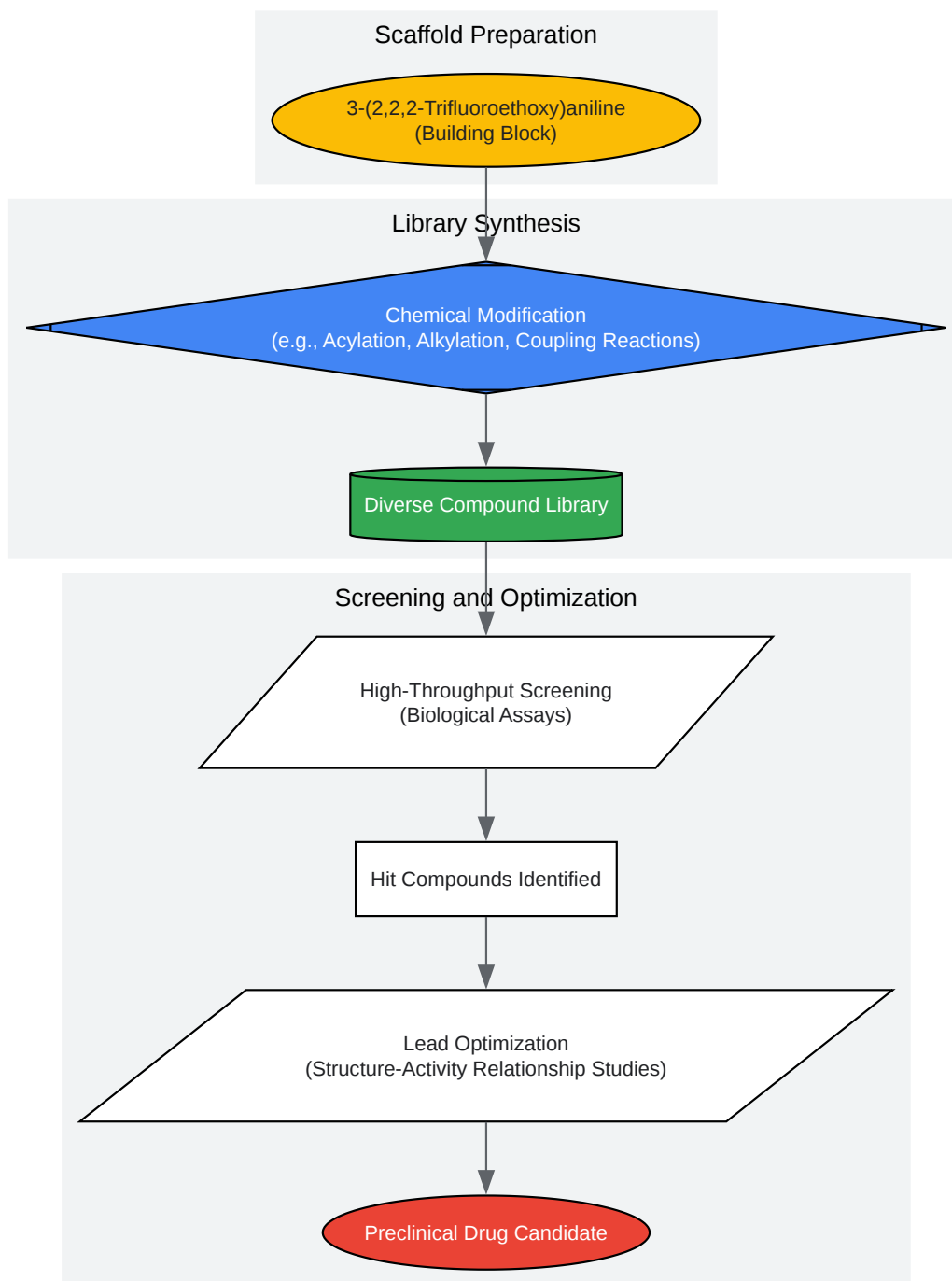
Key Advantages of the Trifluoroethoxy Moiety:

- **Increased Lipophilicity:** The trifluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better oral bioavailability.^[3]
- **Enhanced Metabolic Stability:** The strong carbon-fluorine bonds are resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body, allowing for less frequent dosing.^[3]
- **Modulation of Basicity:** The electron-withdrawing nature of the trifluoroethoxy group can modulate the basicity (pKa) of the aniline nitrogen. This is a critical parameter for optimizing drug-receptor interactions and solubility.
- **Improved Binding Affinity:** The unique electronic properties of the trifluoroethoxy group can lead to favorable interactions with biological targets, thereby improving the binding affinity and potency of a drug candidate.

The aniline moiety itself is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a diverse library of compounds for screening and lead optimization.

Logical Workflow for Utilization in Drug Discovery

General Workflow for the Use of 3-(2,2,2-Trifluoroethoxy)aniline in Drug Discovery

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Caption: Workflow for Drug Discovery.

This diagram illustrates the general workflow for utilizing **3-(2,2,2-Trifluoroethoxy)aniline** as a starting material in a drug discovery program. The unique properties conferred by the trifluoroethoxy group are leveraged through chemical synthesis to generate a library of diverse compounds, which are then screened for biological activity to identify potential drug candidates.

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References

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